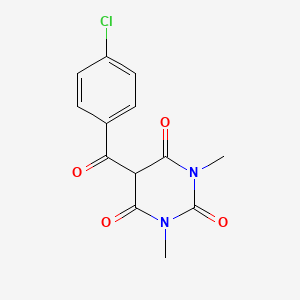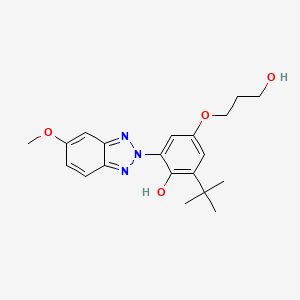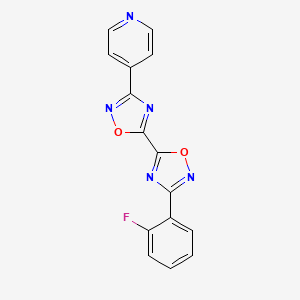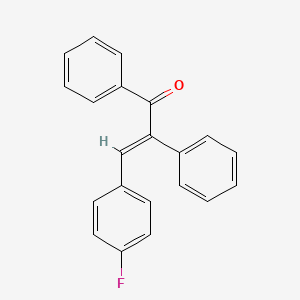
5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione, also known as 4-chlorobenzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CB-DMDT), is a compound that has been studied for its potential applications in organic synthesis, scientific research, and laboratory experiments. CB-DMDT has been found to have a range of biochemical and physiological effects, making it a versatile compound with potential applications in many different fields.
科学的研究の応用
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of various bioactive molecules. For instance, it can react with CoA in a KHCO3 buffer to form 4-chlorobenzoyl CoA . This intermediate is pivotal in the creation of other bioactive compounds, particularly in the pharmaceutical industry where such derivatives are explored for their therapeutic potential.
Acylation Reactions
In organic synthesis, acylation is a fundamental reaction. The compound can be employed as an acylating agent to introduce the 4-chlorobenzoyl moiety into other molecules. This is particularly useful in the modification of benzene rings using solid acid catalysts like dodecatungstophosphoric acid (DTPA) and its derivatives .
Degradation Studies
The degradation pathway of 4-chlorobenzoyl compounds is of significant interest in environmental chemistry. The compound can be used to study the degradation process in microbial strains, such as Acinetobacter sp., which converts it into 4-chlorobenzoyl CoA and subsequently dehalogenates it . This research has implications for bioremediation and understanding pollutant breakdown.
Green Chemistry Applications
As the focus on sustainable chemistry grows, this compound’s role in green chemistry applications is being explored. It can be used in the development of new synthetic pathways that are more environmentally friendly and cost-effective .
Pharmaceutical Research
In pharmaceutical research, the compound serves as a precursor for the synthesis of various drugs. Its derivatives have shown beneficial effects on lipid and glucose metabolism, which could have implications for treating metabolic syndrome, type 2 diabetes, and nonalcoholic fatty liver disease .
作用機序
Target of Action
Compounds with similar structures, such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, have been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation.
Mode of Action
This could potentially alter the production of prostaglandins, thereby influencing physiological processes .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it may influence theprostaglandin synthesis pathway . This could have downstream effects on various physiological processes regulated by prostaglandins.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does indeed interact with prostaglandin g/h synthase 1, it could potentially influence the production of prostaglandins, leading to changes in inflammation and pain sensation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
特性
IUPAC Name |
5-(4-chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-15-11(18)9(12(19)16(2)13(15)20)10(17)7-3-5-8(14)6-4-7/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTZOBKSPHOMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)
![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)




![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)
![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)